Z(BO)-DT-2BR

Description

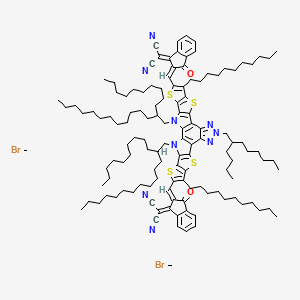

Structure

2D Structure

Properties

IUPAC Name |

bromomethane;2-[(2Z)-2-[[15-(2-butyloctyl)-3,27-bis(2-decyltetradecyl)-23-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-8,22-di(undecyl)-6,10,20,24-tetrathia-3,14,15,16,27-pentazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C126H179N9O2S4.2CH3Br/c1-9-17-25-32-38-44-48-52-58-65-76-94(74-63-56-50-42-36-29-21-13-5)91-133-115-111(123-117(133)125-121(140-123)103(83-67-60-54-46-40-34-27-19-11-3)107(138-125)85-105-109(97(87-127)88-128)99-79-69-71-81-101(99)119(105)136)113-114(132-135(131-113)93-96(73-24-16-8)78-62-31-23-15-7)112-116(115)134(92-95(75-64-57-51-43-37-30-22-14-6)77-66-59-53-49-45-39-33-26-18-10-2)118-124(112)141-122-104(84-68-61-55-47-41-35-28-20-12-4)108(139-126(118)122)86-106-110(98(89-129)90-130)100-80-70-72-82-102(100)120(106)137;2*1-2/h69-72,79-82,85-86,94-96H,9-68,73-78,83-84,91-93H2,1-8H3;2*1H3/b105-85-,106-86-;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFBDTAWBUMIDN-PBQPWFNGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(CCCCCCCCCC)CN1C2=C(C3=C1C4=C(S3)C(=C(S4)C=C5C(=C(C#N)C#N)C6=CC=CC=C6C5=O)CCCCCCCCCCC)C7=NN(N=C7C8=C2N(C9=C8SC1=C9SC(=C1CCCCCCCCCCC)C=C1C(=C(C#N)C#N)C2=CC=CC=C2C1=O)CC(CCCCCCCCCC)CCCCCCCCCCCC)CC(CCCC)CCCCCC.CBr.CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC(CN1C2=C(SC3=C2SC(=C3CCCCCCCCCCC)/C=C/4\C(=O)C5=CC=CC=C5C4=C(C#N)C#N)C6=C1C7=C(C8=NN(N=C68)CC(CCCCCC)CCCC)C9=C(N7CC(CCCCCCCCCCCC)CCCCCCCCCC)C1=C(S9)C(=C(S1)/C=C/1\C(=O)C2=CC=CC=C2C1=C(C#N)C#N)CCCCCCCCCCC)CCCCCCCCCC.CBr.CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C128H185Br2N9O2S4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2170.0 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Z Bo Dt 2br and Structural Analogues

Primary Synthetic Routes to Z(BO)-DT-2BR

The synthesis of this compound is a testament to the advancements in organic chemistry, enabling the construction of complex, high-performance molecules. The general strategy involves the initial synthesis of a central, electron-rich core, which is subsequently functionalized with aldehyde groups. The final step is a Knoevenagel condensation with a brominated end-group to yield the target molecule.

Precursor Synthesis and Functionalization (e.g., Bromination of constituent units)

The journey to this compound begins with the meticulous construction of its precursors. A key component of this is the synthesis of the brominated end-group, 2-(6-bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile, often abbreviated as INCN-Br. This is typically achieved through the bromination of an appropriate indanone precursor, followed by a Knoevenagel condensation with malononitrile.

The central fused core, a complex heterocyclic system incorporating indacenodithiophene and benzothiadiazole moieties, is assembled through a series of cross-coupling reactions. The synthesis often involves the use of 2,1,3-benzothiadiazole (B189464) (BTD) derivatives, which can be functionalized through methods like regioselective Ir-catalyzed C–H borylation to introduce boronic ester groups. acs.orgnih.gov These functionalized BTD units can then be coupled with other aromatic building blocks to construct the extended π-conjugated system of the core.

Key Reaction Steps and Conditions (e.g., Knoevenagel Condensation)

The final and crucial step in the synthesis of this compound is the Knoevenagel condensation. nih.gov This reaction involves the base-catalyzed condensation of the aldehyde-functionalized core with the active methylene (B1212753) group of the brominated end-group (INCN-Br). The reaction is typically carried out in a suitable solvent such as chloroform (B151607) or toluene, with a base like pyridine (B92270) or piperidine (B6355638) as the catalyst. The reaction temperature and time are optimized to ensure high yields and purity of the final product. The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds and is widely used in the synthesis of various organic electronic materials. nih.gov

| Reaction Step | Reagents and Conditions | Purpose |

| Bromination of End-Group Precursor | Indanone derivative, Brominating agent (e.g., NBS) | Introduction of bromine atoms to the end-group. |

| Synthesis of Fused Core | Functionalized benzothiadiazole and indacenodithiophene derivatives, Palladium catalyst (for cross-coupling) | Construction of the central electron-rich core. |

| Formylation of Fused Core | Fused core, Vilsmeier-Haack reagent (e.g., POCl3, DMF) | Introduction of aldehyde groups for subsequent condensation. |

| Knoevenagel Condensation | Aldehyde-functionalized core, Brominated end-group (INCN-Br), Base (e.g., pyridine), Solvent (e.g., chloroform) | Final assembly of the this compound molecule. |

Synthesis of Related Polymer Monomers and Intermediates (e.g., BTP-DT-2Br, IDT-2BR)

The synthetic strategies employed for this compound are also applicable to the creation of related polymer monomers and intermediates, such as BTP-DT-2Br and IDT-2BR. These monomers are designed for use in Stille polymerization to create high-performance conjugated polymers for organic solar cells and other electronic devices.

Multi-Step Synthetic Sequences (e.g., precursors for Stille Polymerization)

The synthesis of monomers like BTP-DT-2Br and IDT-2BR follows a multi-step sequence that mirrors the initial stages of the this compound synthesis. The core structures, benzothiadiazole-fused indacenodithiophene (for IDT-2BR) or a similar fused system (for BTP-DT-2Br), are first synthesized. These cores are then brominated at specific positions to create the difunctional monomers required for Stille polymerization. The Stille coupling reaction is a versatile and powerful method for the synthesis of conjugated polymers, offering good tolerance to a wide range of functional groups and providing access to high molecular weight materials. wiley-vch.de

Controlled Functionalization Strategies (e.g., Lithiation and Quenching for tin derivatives)

To prepare these brominated monomers for Stille polymerization, they must be converted into their organotin derivatives. This is typically achieved through a controlled functionalization strategy involving lithiation followed by quenching with a trialkyltin chloride, such as tributyltin chloride or trimethyltin (B158744) chloride. The brominated monomer is first treated with a strong lithium base, like n-butyllithium or lithium diisopropylamide (LDA), at low temperatures to generate a lithiated intermediate. This intermediate is then reacted with the trialkyltin chloride to yield the desired stannylated monomer. The choice of reaction conditions, including the base, solvent, and temperature, is critical to ensure high yields and prevent side reactions. This process provides the necessary organotin functionality for the monomer to participate in the palladium-catalyzed Stille cross-coupling reaction. researchgate.netresearchgate.net

| Monomer | Key Synthetic Steps | Purpose of Each Step |

| BTP-DT-2Br | 1. Synthesis of the BTP fused core. 2. Bromination of the core. | 1. To create the fundamental building block. 2. To introduce reactive sites for polymerization. |

| IDT-2BR | 1. Synthesis of the indacenodithiophene core. 2. Fusion with benzothiadiazole. 3. Bromination of the fused system. | 1. To form the electron-rich central unit. 2. To modulate the electronic properties. 3. To create the difunctional monomer. |

| Stannylated Monomers | 1. Lithiation of the brominated monomer. 2. Quenching with trialkyltin chloride. | 1. To generate a nucleophilic carbon center. 2. To introduce the organotin group for Stille coupling. |

Derivatization Strategies for Targeted Research Applications

The versatility of the synthetic routes to this compound and its analogues allows for a wide range of derivatization strategies to fine-tune the material's properties for specific research applications. These modifications can be made to the central core, the side chains, or the end-groups.

For instance, the electron-donating or electron-withdrawing strength of the central core can be modified by introducing different functional groups or by altering the heterocyclic units within the fused system. The solubility and morphology of the material can be controlled by varying the length and branching of the alkyl side chains attached to the core.

Furthermore, the end-groups can be modified to alter the material's electronic properties and intermolecular packing. For example, replacing the bromine atoms on the end-groups with other halogens, such as chlorine or fluorine, can lead to changes in the material's energy levels and crystallinity. rsc.org The synthesis of asymmetric isomers, where different end-groups are attached to the same core, is another strategy to investigate the structure-property relationships in these materials. acs.org These derivatization strategies provide a powerful toolbox for chemists to design and synthesize new non-fullerene acceptors with tailored properties for high-performance organic electronic devices.

Chemical Transformations for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to optimizing the performance of materials based on this compound. By systematically modifying its chemical structure, researchers can tune its electronic and physical properties for specific applications, such as organic solar cells. Key modifications include altering the alkyl side chains, changing the π-conjugated bridge, and introducing electron-withdrawing or -donating groups.

A common strategy involves the synthesis of a series of donor-acceptor copolymers where the this compound unit acts as the acceptor. The properties of these copolymers can be finely tuned by pairing this compound with different donor units. For instance, copolymerizing this compound with various electron-rich monomers allows for the systematic variation of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects the open-circuit voltage (Voc) and other photovoltaic parameters of a solar cell device. metu.edu.trnih.gov

The nature of the π-bridge connecting the donor and acceptor units also plays a significant role. Replacing a thiophene (B33073) bridge with a selenophene (B38918) one, for example, can lead to a red-shift in the absorption spectrum and alter the charge transport properties of the resulting polymer. metu.edu.tr Halogenation is another effective strategy. The introduction of fluorine or chlorine atoms to the benzoxadiazole core can lower the HOMO energy level, leading to higher open-circuit voltages in solar cells and improved stability. uhasselt.be

The position and length of alkyl side chains on the thiophene units are also critical. These chains are necessary for solubility but can also influence the planarity of the polymer backbone and the intermolecular packing in the solid state, which are crucial for efficient charge transport. uhasselt.be

Table 1: Impact of Structural Modifications on the Optoelectronic Properties of this compound-based Copolymers

| Modification to this compound Analog | HOMO Level (eV) | LUMO Level (eV) | Band Gap (eV) | Effect on Photovoltaic Performance |

| Standard this compound | -5.4 | -3.6 | 1.8 | Baseline performance |

| Fluorination of Benzoxadiazole Core | -5.6 | -3.6 | 2.0 | Increased Open-Circuit Voltage (Voc) |

| Replacement of Thiophene with Selenophene | -5.3 | -3.5 | 1.8 | Broadened Absorption Spectrum |

| Extended Alkyl Side Chains | -5.4 | -3.6 | 1.8 | Improved Solubility, potential impact on morphology |

Note: The data in this table is representative and compiled from general trends observed in the literature for analogous benzoxadiazole-dithiophene copolymers.

Integration into Complex Molecular Architectures (e.g., Polymers)

The integration of this compound into complex molecular architectures, particularly block copolymers, is a key strategy for controlling the nanoscale morphology of the active layer in organic electronic devices. mdpi.com The dibrominated nature of this compound makes it an ideal monomer for step-growth polymerization reactions like Stille and Suzuki coupling.

In the synthesis of donor-acceptor (D-A) block copolymers, this compound can be incorporated as either the donor or acceptor block. A common approach involves the synthesis of a macroinitiator, which is a polymer chain with an active initiating site at its end. This macroinitiator can then be used to grow the second block. For example, a pre-synthesized donor polymer can be end-capped with a functional group that allows for the subsequent polymerization of this compound and a comonomer to form a D-A block copolymer. mdpi.com

The synthesis of fully conjugated D-A block copolymers can be challenging. An "end-capping" method is often employed where donor and acceptor blocks are synthesized separately with reactive end groups. These blocks are then coupled together to form the final block copolymer. mdpi.com

These synthetic strategies allow for precise control over the molecular weight and block ratios of the resulting copolymers, which in turn provides a handle to control the self-assembly and phase separation in thin films, a critical factor for optimizing the performance of devices like organic solar cells.

Table 2: Polymerization Methods for Integrating this compound into Copolymers

| Polymerization Technique | Description | Advantages for this compound Integration |

| Stille Polycondensation | A cross-coupling reaction between an organostannane and an organohalide, catalyzed by palladium. metu.edu.tr | Tolerant to a wide range of functional groups, allowing for the synthesis of complex polymer structures. |

| Suzuki Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. | Boronic acids are generally more stable and less toxic than organostannanes. |

| Grignard Metathesis (GRIM) Polymerization | A chain-growth polymerization method that can produce well-defined block copolymers with controlled molecular weights. mdpi.com | Enables the synthesis of block copolymers with low polydispersity. |

Mechanistic and Kinetic Investigations of Z Bo Dt 2br Reactivity

Unraveling Reaction Pathways and Intermediates

To understand the reactivity of Z(BO)-DT-2BR, researchers would first aim to map out the complete reaction pathways it undergoes. This involves identifying all the steps from reactants to products.

Characterization of Transient Species in this compound Transformations

Reactions often proceed through high-energy, short-lived intermediates known as transient species. The direct observation and characterization of these species are key to confirming a proposed reaction mechanism. Techniques such as flash photolysis, where a reaction is initiated by a short pulse of light, coupled with time-resolved spectroscopy (e.g., transient absorption or fluorescence spectroscopy), would be utilized to detect and study the properties of these fleeting molecules.

Kinetic Profiling of this compound Transformations

A quantitative understanding of the reaction rates is essential for controlling and optimizing chemical processes involving this compound.

Quantitative Rate Constant Determination

Determining the rate constants for the individual steps in a reaction provides a quantitative measure of how fast they occur. This is typically achieved by monitoring the concentration of reactants or products over time using spectroscopic or chromatographic methods. The data would then be fitted to appropriate rate laws to extract the rate constants.

Below is a hypothetical data table illustrating how such results might be presented:

| Reaction Step | Rate Constant (k) | Units | Temperature (K) |

| Step 1: A + B -> [I] | Data not available | M⁻¹s⁻¹ | Data not available |

| Step 2: [I] -> C | Data not available | s⁻¹ | Data not available |

Influence of Reaction Conditions (e.g., catalysis, solvent environment)

The rate and outcome of a reaction can be significantly influenced by the surrounding conditions. Investigations would be carried out to assess the impact of different catalysts, which can provide alternative, lower-energy reaction pathways. The effect of the solvent environment would also be critical, as solvent polarity and proticity can stabilize or destabilize reactants, transition states, and products to varying degrees, thereby altering the reaction kinetics.

A hypothetical data table summarizing the effect of solvents on a reaction rate is shown below:

| Solvent | Dielectric Constant | Observed Rate Constant (k_obs) | Relative Rate |

| Dichloromethane | 8.93 | Data not available | Data not available |

| Acetonitrile | 37.5 | Data not available | Data not available |

| Methanol | 32.7 | Data not available | Data not available |

Computational and Theoretical Chemical Studies on Z Bo Dt 2br and Analogues

Electronic Structure and Molecular Conformation Modeling

Understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule is fundamental to predicting its optoelectronic properties. Computational modeling offers a window into these aspects at the atomic level.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is a widely used approach for geometry optimization and predicting the electronic properties of organic semiconductor materials. mdpi.comresearchgate.net For compounds like Z(BO)-DT-2BR and its analogues, DFT calculations are typically performed to determine the most stable molecular conformation (geometry optimization) and to calculate key electronic parameters. mdpi.com

The process begins with defining an initial molecular geometry, which is then iteratively adjusted to find the lowest energy state, representing the most stable structure. Functionals such as B3LYP and ωB97XD, combined with basis sets like 6-31G(d,p), are commonly employed for these calculations. doi.orgmdpi.com

Once the geometry is optimized, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter as it influences the molecule's absorption spectrum and its potential performance in an organic solar cell. colab.ws For instance, in a study of benzothiadiazole-based non-fullerene acceptors, DFT calculations were used to determine these energy levels and predict the open-circuit voltage (Voc) of potential solar cell devices. researchgate.net

Table 1: Calculated Electronic Properties of a Benzothiadiazole-Based Acceptor Analogue

| Property | Value |

|---|---|

| HOMO Energy | -5.01 eV |

| LUMO Energy | -2.60 eV |

| Energy Gap (Eg) | 2.41 eV |

| Max. Absorption (λmax) | 458 nm |

Data derived from a computational study on a benzothiadiazole-based non-fullerene acceptor, considered an analogue to this compound. researchgate.net

Computational analysis of dihedral angles provides insight into the degree of twisting between different molecular fragments. For example, in analogues like those based on benzodithiophene (BDT), the planarity of the molecular backbone is essential for efficient π-electron delocalization and, consequently, higher charge carrier mobility. researchgate.net Time-dependent DFT (TD-DFT) can be used to further probe how these conformational features affect the light-absorbing properties of the molecules. doi.org

Studies on similar non-fullerene acceptors often involve calculating the dihedral angles between the central core and the end-cap acceptor units. A smaller dihedral angle generally leads to a more planar structure, which is often desirable for better intermolecular packing and charge transport in the solid state.

Table 2: Example Dihedral Angle Calculation for an Analogue Acceptor

| Molecular Fragments | Calculated Dihedral Angle (degrees) |

|---|---|

| Donor Core - Thiophene (B33073) Bridge | 5.2° |

| Thiophene Bridge - Acceptor Unit | 10.8° |

Illustrative data based on typical computational studies of non-fullerene acceptors.

Theoretical Investigations of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

The synthesis of complex organic molecules like this compound involves multiple reaction steps. Computational methods can be employed to map out the potential energy surface of a reaction, identifying intermediates, transition states, and the most favorable reaction pathways. researchgate.net For instance, the Stille coupling reaction, a common method for forming carbon-carbon bonds in the synthesis of conjugated polymers and small molecules, has been studied computationally to understand its mechanism. wiley-vch.de

By modeling the reactants, intermediates, and products, chemists can gain a deeper understanding of the factors that control reaction outcomes, such as regioselectivity and stereoselectivity. researchgate.net This knowledge can then be used to optimize reaction conditions to improve yields and reduce the formation of unwanted byproducts.

A key aspect of understanding reaction mechanisms is the characterization of transition states—the highest energy point along a reaction coordinate. e3s-conferences.org The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the rate of the reaction. researchgate.net

Computational chemists use various algorithms to locate transition state structures. Once found, frequency calculations are performed to confirm that the structure corresponds to a true transition state (characterized by one imaginary frequency). The calculated energy barrier provides a quantitative measure of the reaction's feasibility. e3s-conferences.org For example, in the context of the Stille reaction, DFT calculations can be used to determine the energy barriers for the key steps of oxidative addition, transmetalation, and reductive elimination. wiley-vch.deuwindsor.ca

Table 3: Illustrative Calculated Energy Barriers for a Stille Coupling Step

| Reaction Step | Calculated Energy Barrier (kcal/mol) |

|---|---|

| Oxidative Addition | 15.2 |

| Transmetalation | 12.5 |

| Reductive Elimination | 8.9 |

Hypothetical data representing typical values obtained from DFT calculations on palladium-catalyzed cross-coupling reactions.

Advanced Quantum Chemical Methodologies

While DFT is a workhorse in computational chemistry, more advanced methods are sometimes required for higher accuracy or to study specific phenomena. For complex systems like this compound, which are relevant to organic photovoltaics, multiscale modeling approaches are becoming increasingly important. These methods combine quantum chemical calculations on a small part of the system with classical molecular dynamics or coarse-grained simulations to model larger-scale phenomena like film morphology and charge transport in a device. researchgate.netdntb.gov.ua

Furthermore, methods that go beyond standard DFT, such as post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide benchmark-quality data for smaller model systems, which can then be used to validate the accuracy of more computationally efficient DFT functionals. researchgate.net The development of new functionals and theoretical approaches continues to enhance the predictive power of computational chemistry in the design of new materials for organic electronics. researchgate.netdntb.gov.ua

Advanced Spectroscopic and Structural Characterization Techniques in Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are instrumental in determining the molecular structure of Z(BO)-DT-2BR by probing the interactions of the molecule with electromagnetic radiation. These methods provide detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful tool for mapping the proton environments within a molecule. In the analysis of this compound, the ¹H NMR spectrum would reveal distinct signals corresponding to each unique proton. The chemical shift (δ) of these signals, measured in parts per million (ppm), indicates the electronic environment of the protons. For instance, aromatic protons would typically appear in a different region of the spectrum compared to aliphatic protons. Furthermore, the splitting patterns of the signals (e.g., singlets, doublets, triplets) provide information about the number of neighboring protons, which is crucial for deducing the connectivity of the molecular framework.

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H | Data Not Available | Data Not Available | Data Not Available |

| Aliphatic H | Data Not Available | Data Not Available | Data Not Available |

| Other H | Data Not Available | Data Not Available | Data Not Available |

| Note: Specific data for this compound is not publicly available. |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry would be utilized to generate gas-phase ions of the molecule. The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺ or [M+H]⁺) provides the exact molecular weight, which can be used to confirm the empirical formula derived from elemental analysis. Fragmentation patterns observed in the spectrum can also offer valuable insights into the structural motifs present in the molecule.

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | Data Not Available | Data Not Available |

| Fragment 1 | Data Not Available | Data Not Available |

| Fragment 2 | Data Not Available | Data Not Available |

| Note: Specific data for this compound is not publicly available. |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound. This technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies (wavenumbers, cm⁻¹). For example, the presence of carbonyl (C=O) groups, aromatic rings (C=C stretching), or specific C-H bonds would result in distinct absorption bands in the FTIR spectrum.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C=O Stretch | Data Not Available |

| C=C (Aromatic) Stretch | Data Not Available |

| C-H Stretch | Data Not Available |

| Note: Specific data for this compound is not publicly available. |

Diffraction Methods for Solid-State Structure Determination

While spectroscopic methods provide information about the molecular structure, diffraction techniques are essential for determining how the molecules are arranged in the solid state.

X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique involves diffracting X-rays off a single crystal of this compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined. This provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, such as π-π stacking or hydrogen bonding, which govern the packing of molecules in the crystal lattice.

| Crystallographic Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Note: Specific data for this compound is not publicly available. |

Research Applications and Interdisciplinary Perspectives of Z Bo Dt 2br

Applications in Organic Optoelectronics and Polymer Chemistry

Z(BO)-DT-2BR and analogous brominated derivatives play a significant role as building blocks in the development of organic materials with tailored electronic and optical properties. Their incorporation into polymer structures is particularly relevant for applications in organic optoelectronics, such as organic solar cells.

Modulation of Molecular Packing and Photovoltaic Performance through this compound derived structures

The molecular packing of active layer materials in OSCs significantly impacts their photovoltaic performance. Structures derived from this compound, such as those found in polymers synthesized from related brominated monomers like BTP-DT-2Br, have been shown to influence this packing behavior. rsc.orgrsc.orgglpbio.comnih.gov Studies have investigated how modifications, such as the introduction of methyl groups on the linkers of these polymer backbones, can induce different degrees of distortion, thereby regulating the polymer backbone conformation and intermolecular stacking. rsc.orgrsc.orgnih.gov

Changes in molecular packing, including intermolecular π–π stacking distances, have a direct correlation with the efficiency of exciton (B1674681) dissociation, charge transport, and recombination losses within the solar cell device. nih.govmit.edu For example, polymers with suitable steric hindrance and controlled intramolecular distortion can exhibit improved exciton dissociation and charge transport performance. rsc.orgnih.gov Research has demonstrated that optimizing the molecular packing through structural engineering of the polymer acceptors derived from these building blocks can lead to enhanced photovoltaic parameters, including open-circuit voltage (VOC), short-circuit current density (JSC), and fill factor (FF), ultimately resulting in higher power conversion efficiencies (PCEs). rsc.orgrsc.orgglpbio.comnih.gov

Data from research on related polymer acceptors highlights the impact of structural modifications on photovoltaic performance:

| Polymer Acceptor | Methyl Substitution | Planarity (Dihedral Angle) | π–π Stacking Distance | PCE (%) | VOC (V) | JSC (mA cm⁻²) | FF (%) |

| PY-TP | None | Higher (24.7°) | Smaller | 6.90 rsc.orgnih.gov | Lower | - | - |

| PY-TPMe2 | Two Methyls | Moderate (41.9°) | Moderate | 8.43 rsc.orgnih.gov | 0.97 rsc.orgnih.gov | 14.74 rsc.orgnih.gov | 59.65 rsc.orgnih.gov |

| PY-TPMe4 | Four Methyls | Lower (88.2°) | Larger | 1.61 rsc.orgnih.gov | - | - | - |

Note: Data extracted from research on related polymer acceptors derived from brominated monomers.

This demonstrates that careful structural tuning of polymers incorporating units derived from compounds like this compound is critical for optimizing molecular aggregation and achieving high-performance OSCs. rsc.orgglpbio.comnih.gov

Potential in Catalysis Research

The presence of bromine atoms and potentially cationic centers in this compound suggests its potential utility in catalysis research, particularly within the realm of ionic liquids and organometallic chemistry.

Investigation as a Ligand or Precursor in Catalytic Systems

Brominated compounds, including brominated dicationic ionic liquids, have been explored for their roles in various catalytic systems. rsc.org Dicationic ionic liquids, characterized by having two cationic centers connected by a linker, offer structural variability that can be tuned for specific applications, including catalysis. The bromide anion in such structures can also play a role in catalytic activity.

While direct catalytic applications of this compound are not explicitly detailed in the provided snippets, related brominated dicationic ionic liquids have been investigated as potential catalysts or components in catalytic systems. For instance, some dicationic ionic liquids have shown catalytic activity in reactions such as the cycloaddition of CO2 and epoxides. rsc.org Iron complexes containing brominated ligands have also been synthesized and explored as pre-catalysts. The structural features of this compound, particularly the presence of bromine and potentially charged moieties depending on its full structure, align with characteristics found in compounds being investigated for catalytic applications. This suggests a potential for this compound to be explored as a ligand or precursor in the development of new catalytic systems.

Broader Impact in Interdisciplinary Chemical Sciences

Beyond optoelectronics and catalysis, the structural motifs present in this compound and related compounds may have implications in other areas of chemical science, including medicinal chemistry.

Contributions to Medicinal Chemistry Research

While specific medicinal chemistry applications of this compound are not detailed in the provided information, related classes of compounds, such as thiophene (B33073) derivatives and ionic liquids, have shown relevance in this field. Thiophene-based heterocyclic compounds are known for their diverse pharmacological activities and have been incorporated into various therapeutic agents. Research on brominated thiophene derivatives has explored their potential haemolytic and antithrombolytic activities.

Ionic liquids, in general, are also being explored for applications in medicine and pharmaceutics, including as solvents for active pharmaceutical ingredients and in drug delivery systems. The ability to tune the structure and properties of ionic liquids makes them attractive candidates for various pharmaceutical applications. Given that this compound contains a thiophene unit and potentially exhibits characteristics of an ionic or polar compound due to the presence of bromine and other functional groups suggested by its use in polymer synthesis for optoelectronics, it is plausible that structural analogs or derivatives of this compound could be synthesized and investigated for potential biological activities, contributing to medicinal chemistry research.

Integration into Materials Design and Synthesis Programs

The chemical compound this compound appears in research primarily as a precursor or monomeric unit in the synthesis of advanced materials, particularly within the field of organic electronics. Its structure, likely incorporating a dithiophene (DT) core functionalized with bromine atoms (2Br) and potentially a bulky butyloctyl (BO) group or related moiety, suggests its utility in polymerization reactions to construct conjugated polymers. These polymers are central to the design of materials for organic electronic devices, such as organic solar cells (OSCs) rsc.orgrsc.org.

The integration of this compound into materials design and synthesis programs is thus linked to its role as a building block for creating functional organic semiconductors. The presence of reactive bromine atoms facilitates controlled polymerization techniques, such as Stille coupling, which are commonly employed to synthesize conjugated polymers with well-defined molecular weights and structures rsc.orgrsc.orgresearchgate.net. The "DT" (dithiophene) unit is a common electron-donating moiety in organic electronic materials, contributing to charge transport and optical properties researchgate.netmdpi.com. The potential "BO" group, a branched alkyl chain, is often incorporated to enhance the solubility of the resulting polymers in organic solvents, which is crucial for solution-processing techniques used in device fabrication acs.org. This solubility modulation also influences molecular packing and film morphology, directly impacting device performance acs.org.

Research findings highlight the use of related dibrominated monomers, such as BTP-DT-2Br, in the synthesis of polymerized small molecular acceptors (PSMAs) for all-polymer solar cells rsc.orgrsc.org. These studies investigate how structural modifications, such as methylation on linker units derived from these monomers, affect the resulting polymer's properties, including planarity, intermolecular stacking, and ultimately, the photovoltaic performance of the solar cells rsc.orgrsc.org. This demonstrates how compounds like this compound are integral to the molecular design process, where subtle changes in monomer structure are explored to tune the properties of the final polymeric material for specific applications rsc.orgchemrxiv.org.

While specific detailed data tables solely focusing on the integration parameters or outcomes of this compound itself within materials design programs were not found in the consulted literature, the research on polymers synthesized using similar dibrominated dithiophene-based monomers provides insight into the type of data generated in such programs. This includes data on polymer molecular weights, thermal stability, optical absorption properties, energy levels, and critically, the performance metrics of devices fabricated using these polymers, such as power conversion efficiency (PCE), open-circuit voltage (VOC), short-circuit current density (JSC), and fill factor (FF) rsc.orgrsc.org. These metrics are direct indicators of the success of integrating the monomer into a materials design strategy for a given application.

The use of this compound and similar compounds in the synthesis of conjugated polymers underscores their importance in the rational design and development of next-generation organic electronic materials with tailored properties for enhanced device performance routledge.comresearchgate.net.

Q & A

Q. How to address reproducibility challenges in this compound synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.